ethyl 5-[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate
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Overview
Description
Ethyl 5-[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate is a synthetic organic compound known for its potential applications in various fields of science. The unique structure of this compound combines an oxadiazole ring with an ethyl ester functional group and a dihydroisoquinolinyl moiety, giving it diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Route 1: The synthesis begins with the preparation of the 1,3,4-oxadiazole ring, typically through the cyclization of hydrazides with carboxylic acids under acidic or basic conditions. The dihydroisoquinoline derivative is then coupled to the oxadiazole ring via nucleophilic substitution.
Reaction Conditions: Commonly, these reactions are conducted in polar solvents like ethanol or dimethylformamide (DMF) at temperatures ranging from 50°C to 150°C, with catalysts like p-toluenesulfonic acid or sodium hydride facilitating the process.
Industrial Production Methods:
Scale-Up: Industrial synthesis involves similar steps but optimized for large-scale production. This often includes continuous flow reactions, microwave-assisted synthesis, or using high-throughput reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reductive amination of the oxadiazole ring can be achieved using hydrogenation techniques.
Substitution: The phenyl ring attached to the oxadiazole can be substituted with various functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenation agents like bromine or chlorine, and nitration using nitric acid.
Major Products:
From Oxidation: Quinoline derivatives.
From Reduction: Dihydroisoquinoline derivatives with substituted oxadiazole.
From Substitution: Various substituted phenyl-oxadiazole derivatives.
Scientific Research Applications
Ethyl 5-[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate has found its place in multiple research domains:
Chemistry: As a versatile intermediate in organic synthesis, useful for constructing more complex molecules.
Biology: Exhibits bioactivity, making it a candidate for pharmacological studies, particularly in anticancer and antimicrobial research.
Medicine: Potential therapeutic applications, being explored for its efficacy in treating certain diseases.
Industry: Useful in materials science, specifically in the development of new polymers and advanced materials due to its stable oxadiazole ring.
Mechanism of Action
The compound's mechanism of action in biological systems involves interacting with specific molecular targets, such as enzymes or receptors. Its dihydroisoquinoline moiety mimics natural substrates, allowing it to inhibit enzyme activity or modulate receptor function. The exact pathways can vary depending on the specific application, but typically involve binding to active sites, altering molecular interactions, and affecting downstream biological processes.
Comparison with Similar Compounds
Compared to similar compounds, ethyl 5-[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate stands out for its balanced chemical reactivity and biological activity. Similar Compounds:
Ethyl 2-phenyl-1,3,4-oxadiazole-5-carboxylate: Lacks the dihydroisoquinoline moiety, hence different biological activity.
Methyl 5-[4-(piperidin-1-ylmethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate: Another oxadiazole ester with different substituents impacting its chemical properties and applications.
Ethyl 2-(2-methylphenyl)-1,3,4-oxadiazole-5-carboxylate: Features different phenyl ring substitutions, altering its reactivity and uses.
This compound is unique due to its specific structural configuration, which combines both chemical versatility and potent biological activity, setting it apart from its analogs.
Properties
IUPAC Name |
ethyl 5-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenyl]-1,3,4-oxadiazole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-2-26-21(25)20-23-22-19(27-20)17-9-7-15(8-10-17)13-24-12-11-16-5-3-4-6-18(16)14-24/h3-10H,2,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPXKXQVIHOZIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(O1)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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